2-Amino-2-(furan-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

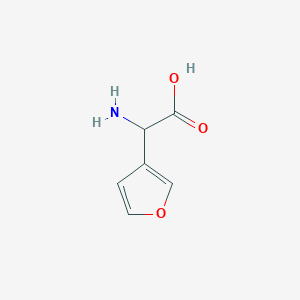

2-Amino-2-(furan-3-yl)acetic acid is an organic compound that features a furan ring substituted at the 3-position with an aminoacetic acid moiety

Mechanism of Action

Target of Action

Furan derivatives have been associated with various biological activities, suggesting potential interactions with multiple targets .

Mode of Action

Furan derivatives are known to participate in a variety of chemical reactions, indicating that they may interact with their targets through multiple mechanisms .

Biochemical Pathways

Furan derivatives have been implicated in a wide range of biological activities, suggesting that they may influence numerous pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Furan derivatives have been associated with various biological activities, suggesting a range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-(furan-3-yl)acetic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(furan-3-yl)acetic acid can be achieved through several methods:

Diketopiperazine Method: This involves the cyclization of amino acids to form diketopiperazines, which can then be hydrolyzed to yield the target compound.

Hydantoin Method: This method involves the formation of hydantoins from amino acids, followed by hydrolysis to produce the desired amino acid.

Rhodanine Method: This involves the reaction of amino acids with rhodanine, followed by hydrolysis to yield the target compound.

Halomethylfuran-Acyl-Amidomalonate Method: This method involves the reaction of halomethylfurans with acyl-amidomalonates, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using one of the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions typically use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring, such as furanones.

Reduction: Primary amines derived from the reduction of the amino group.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-Amino-2-(furan-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Amino-2-(furan-3-yl)acetic acid can be compared with other similar compounds, such as:

2-Amino-3-(furan-2-yl)propanoic acid: This compound has a similar structure but with the furan ring substituted at the 2-position.

2-Amino-3-(thiophen-2-yl)propanoic acid: This compound features a thiophene ring instead of a furan ring.

2-Amino-3-(pyridin-2-yl)propanoic acid: This compound features a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-2-(furan-3-yl)acetic acid (also known as furanic amino acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and literature.

- Molecular Formula : C6H7NO3

- CAS Number : 53845-43-5

- Structural Characteristics : The presence of the furan ring is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, antimicrobial properties, and neuroprotective effects.

Anticancer Activity

Research indicates that compounds with furan rings can exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan can inhibit cell proliferation in various cancer cell lines.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 25 | Induction of apoptosis | |

| HeLa | 30 | Inhibition of cell cycle progression | |

| A549 | 20 | Modulation of signaling pathways |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate that it possesses inhibitory effects against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, which is crucial for cancer cell survival.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, potentially providing neuroprotective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its use in neurodegenerative diseases.

- Combination Therapy : Research indicated that when used in combination with standard chemotherapeutic agents, this compound enhanced the efficacy of treatments in resistant cancer cell lines.

Properties

IUPAC Name |

2-amino-2-(furan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRLXLPRSSHTCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404300 |

Source

|

| Record name | 2-amino-2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53845-43-5 |

Source

|

| Record name | 2-amino-2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.